Cas no 23067-13-2 (Erythromycin Glucoheptonate)

Erythromycin Glucoheptonate is a water-soluble derivative of erythromycin, formed by combining erythromycin with glucoheptonic acid. This modification enhances its solubility in aqueous solutions, making it particularly suitable for intravenous administration. The compound retains the broad-spectrum antibacterial activity of erythromycin, effective against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. Its improved solubility allows for more precise dosing and reduced risk of precipitation in clinical settings. Erythromycin Glucoheptonate is commonly used in hospital environments for treating severe infections where oral administration is impractical. The formulation ensures better bioavailability and stability compared to less soluble erythromycin salts.
Erythromycin Glucoheptonate structure
Erythromycin Glucoheptonate structure
Product Name:Erythromycin Glucoheptonate
CAS No:23067-13-2
MF:C44H81NO21
MW:960.108056783676
CID:827621
Update Time:2025-06-10

Erythromycin Glucoheptonate Chemical and Physical Properties

Names and Identifiers

    • Erythromycin Gluceptate
    • Erythromycin Glucoheptonate
    • ERYTROMYCIN GLUCEPTATE, USP STANDARD
    • Anamycin
    • Arpimycin
    • D-Glucoheptonat
    • E-Mycin e
    • Eryliquid
    • erythromycin A 2'-ethyl succinate
    • erythromycin ethyl succinate
    • Erythromycin-A,D-glycero-D-gulo-Heptonat
    • erythromycin-A,D-glycero-D-gulo-heptonate
    • Erythromycinethylsuccinat
    • erythroped
    • Esinol
    • Evesin
    • Monomycin
    • O''-(3-ethoxycarbonyl-propionyl)-erythromycin
    • Refkas
    • Inchi: 1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3-,4+,5-,6-/m11/s1
    • InChI Key: ZXBDZLHAHGPXIG-VTXLJDRKSA-N
    • SMILES: O([C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)[C@H]1[C@@](C)(C[C@@H](C)C([C@H](C)[C@H]([C@@](C)([C@@H](CC)OC([C@H](C)[C@H]([C@@H]1C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)OC)=O)O)O)=O)O.O[C@H]([C@H]([C@H](C(=O)O)O)O)[C@@H]([C@@H](CO)O)O

Computed Properties

  • Exact Mass: 959.53000

Experimental Properties

  • Melting Point: 95-140°
  • PSA: 352.59000
  • LogP: -2.34660

Erythromycin Glucoheptonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E649995-100mg
Erythromycin Glucoheptonate
23067-13-2
100mg
$ 133.00 2023-09-07
TRC
E649995-250mg
Erythromycin Glucoheptonate
23067-13-2
250mg
$ 213.00 2023-09-07
TRC
E649995-1g
Erythromycin Glucoheptonate
23067-13-2
1g
$ 604.00 2023-09-07

Additional information on Erythromycin Glucoheptonate

Erythromycin Glucoheptonate: An Overview of Its Properties, Applications, and Recent Research

Erythromycin Glucoheptonate (CAS No. 23067-13-2) is a derivative of erythromycin, a widely used macrolide antibiotic. This compound is known for its enhanced solubility and stability compared to its parent molecule, making it a valuable option in various pharmaceutical applications. In this comprehensive overview, we will delve into the chemical properties, pharmacological effects, and recent advancements in the research and development of Erythromycin Glucoheptonate.

Chemical Properties: Erythromycin Glucoheptonate is a complex organic compound with a molecular formula of C47H81NO17. It is derived from erythromycin A by forming a complex with glucoheptonate, which significantly improves its solubility in aqueous solutions. This enhanced solubility is crucial for improving the bioavailability and therapeutic efficacy of the antibiotic. The compound is typically supplied as a white to off-white powder and is stable under normal storage conditions.

Pharmacological Effects: Erythromycin is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. The formation of the glucoheptonate complex does not alter the fundamental mechanism of action but enhances its pharmacokinetic properties. This makes Erythromycin Glucoheptonate particularly effective against gram-positive bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Streptococcus pneumoniae. It also exhibits activity against some gram-negative bacteria and atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis.

Clinical Applications: The improved solubility and stability of Erythromycin Glucoheptonate make it an attractive option for various clinical applications. It is commonly used in the treatment of respiratory tract infections, skin infections, and soft tissue infections. Additionally, it has been found to be effective in treating gastrointestinal infections caused by Helicobacter pylori, a common cause of peptic ulcers. The compound's favorable pharmacokinetic profile allows for fewer dosing intervals, enhancing patient compliance and treatment outcomes.

Recent Research Developments: Recent studies have focused on optimizing the formulation and delivery methods of Erythromycin Glucoheptonate. One notable area of research involves the development of sustained-release formulations to further improve patient compliance and reduce side effects. A study published in the Journal of Pharmaceutical Sciences (2022) reported the successful development of a sustained-release tablet that maintained therapeutic levels of erythromycin over an extended period. This formulation showed promising results in both in vitro and in vivo studies, demonstrating its potential for clinical use.

Another area of interest is the combination therapy involving Erythromycin Glucoheptonate. Researchers have explored its synergistic effects when used in conjunction with other antibiotics to combat multidrug-resistant bacteria. A study published in Antimicrobial Agents and Chemotherapy (2021) found that combining Erythromycin Glucoheptonate with clindamycin significantly enhanced its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights the potential of combination therapy in addressing the growing challenge of antibiotic resistance.

Safety and Side Effects: While Erythromycin Glucoheptonate is generally well-tolerated, it can cause side effects such as gastrointestinal disturbances (nausea, vomiting, diarrhea), liver function abnormalities, and allergic reactions. These side effects are typically mild and transient but should be monitored closely in patients with pre-existing liver conditions or those taking other medications that may interact with erythromycin.

Conclusion: Erythromycin Glucoheptonate (CAS No. 23067-13-2) represents an important advancement in the field of macrolide antibiotics. Its enhanced solubility and stability make it a valuable option for treating a wide range of bacterial infections. Ongoing research continues to explore new formulations and combination therapies to further improve its therapeutic potential and address emerging challenges in antimicrobial therapy.

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